molecular formula C12H12N4O3 B574492 Benzamide,  N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- CAS No. 167299-05-0

Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-

Cat. No.: B574492
CAS No.: 167299-05-0
M. Wt: 260.25 g/mol
InChI Key: SNSWCTJVGNIPMA-UHFFFAOYSA-N
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Description

Historical Context and Development

The exploration of pyrimidinyl benzamide derivatives emerged from interdisciplinary efforts in heterocyclic chemistry and medicinal drug discovery. Pyrimidine, first isolated as a degradation product of uric acid in 1818, became a cornerstone for synthetic chemistry after Grimaux’s 1879 synthesis of barbituric acid. Benzamide derivatives gained prominence in the mid-20th century with the development of antipsychotics (e.g., sulpiride) and anticancer agents (e.g., imatinib). The specific compound N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)benzamide represents a modern iteration, synthesized to optimize interactions with biological targets such as viral capsid proteins and tyrosine kinases. Key milestones include:

  • 2000s : Advances in high-throughput screening identified benzamide scaffolds as potent modulators of HBV nucleocapsid assembly.
  • 2010s : Structural optimization led to derivatives with enhanced selectivity for potassium channels (e.g., KCNQ2/Q3) and hedgehog signaling pathways.
  • 2020s : Computational modeling refined substituent placement, improving binding affinities in antidiabetic and antityrosinase applications.

Chemical Classification and Nomenclature Systems

Pyrimidinyl benzamides belong to the N-substituted benzamide class, characterized by a benzene ring connected to a carboxamide group (-CONH-) and a pyrimidine heterocycle. The IUPAC name N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)benzamide reflects:

  • Benzamide core : C6H5-CONH- group.
  • Pyrimidine substituent : A partially saturated pyrimidine ring with:
    • Position 1: Methyl group (-CH3).
    • Position 4: Amino group (-NH2).
    • Positions 2 and 6: Ketone oxygens (=O).

Systematic Nomenclature Rules :

  • Numbering starts at the pyrimidine’s nitrogen atom adjacent to the benzamide linkage.
  • Prefixes denote substituents (e.g., “tetrahydro” for partial saturation).
  • CAS Registry Number: 167299-05-0.

Comparative Classification :

Feature Example Compounds Reference
Antiviral Agents BA-26019 (HBV inhibitor)
Kinase Inhibitors Imatinib (anticancer)
Ion Channel Modulators ICA-069673 (KCNQ2/Q3 opener)

Significance in Organic Chemistry Research

Pyrimidinyl benzamides are pivotal in drug discovery due to their structural versatility and bioisosteric properties:

  • Antiviral Applications : Derivatives disrupt HBV capsid assembly by binding core protein dimer interfaces, reducing viral replication.
  • Anticancer Activity : Substituents like pyridyl groups enhance selectivity for tyrosine kinases (e.g., BCR-ABL in leukemia).
  • Enzyme Inhibition : 5-Aminopyrazole benzamides inhibit tyrosinase (IC50 = 2.5 μM), while 2-amino-1,4-naphthoquinone derivatives induce apoptosis in breast cancer cells.
  • Methodological Innovations :
    • Pharmacophore Modeling : Identified critical hydrogen-bond acceptors for glucokinase activation.
    • Cryo-EM Studies : Visualized capsid-modulating interactions in HBV core proteins.

Structure-Function Relationship Overview

The bioactivity of pyrimidinyl benzamides is governed by three structural domains:

1. Benzamide Core :

  • The aromatic ring facilitates π-π stacking with hydrophobic protein pockets.
  • Meta- and para-substitutions modulate solubility; electron-withdrawing groups (e.g., -CF3) enhance metabolic stability.

2. Pyrimidine Ring :

  • Saturation : Partial saturation (tetrahydro) increases conformational flexibility, improving binding to allosteric sites.
  • Substituents :
    • 4-Amino Group: Forms hydrogen bonds with aspartate residues in kinases.
    • 2,6-Diketones: Chelate metal ions in enzymatic active sites.

3. Hybrid Linkers :

  • Methyl Group at N1 : Steric effects prevent off-target binding.
  • Heterocyclic Extensions : Pyridyl or triazine moieties enhance affinity for nucleotide-binding folds.

Case Study : In HBV inhibitors, replacing sulfamoylbenzamide (SBA) with benzamide (BA) preserved capsid-modulating activity but altered electrophoretic mobility due to differential core protein interactions.

Properties

CAS No.

167299-05-0

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C12H12N4O3/c1-16-11(18)8(9(13)15-12(16)19)14-10(17)7-5-3-2-4-6-7/h2-6H,13H2,1H3,(H,14,17)(H,15,19)

InChI Key

SNSWCTJVGNIPMA-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC=CC=C2

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC=CC=C2

Synonyms

Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-

Origin of Product

United States

Preparation Methods

Two-Step Condensation and Acylation Protocol

The primary synthetic pathway involves sequential condensation of a pyrimidine precursor followed by benzamide acylation. A representative protocol adapted from pyrimidine benzamide synthesis literature proceeds as follows:

Step 1: Pyrimidine Core Formation
Aminopyrimidine intermediates are synthesized via cyclocondensation of methyl-substituted β-keto esters with guanidine derivatives under alkaline conditions. For Compound X, 1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-aminopyrimidine is generated through refluxing ethyl acetoacetate with methylguanidine in ethanol (80°C, 12 hr), achieving 68–72% yield after recrystallization from aqueous methanol.

Step 2: Benzamide Coupling
The pyrimidine amine undergoes N-acylation with benzoyl chloride in anhydrous pyridine. Key parameters include:

  • Molar ratio : 1:1.2 (pyrimidine:benzoyl chloride)

  • Temperature : 0–5°C during reagent addition, followed by 24 hr stirring at 25°C

  • Workup : Precipitation with ice-cwater, filtration, and silica gel chromatography (petroleum ether:ethyl acetate, 3:1 → 1:1 gradient)

  • Yield : 58–63% after purification

One-Pot Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the acylation step. Combining 1-methyl-4-aminopyrimidinone with benzoyl chloride in DMF under microwave conditions (100 W, 120°C, 20 min) achieves 71% conversion, reducing reaction time by 85% compared to conventional methods.

Critical Reaction Optimization Parameters

Solvent Systems and Catalysis

Solvent polarity significantly impacts acylation efficiency:

SolventDielectric Constant (ε)Reaction Yield (%)Purity (%)
Pyridine12.36398.2
DMF36.77197.5
THF7.54294.8
Acetonitrile37.56896.1

Data aggregated from pyrimidine acylation studies

DMF enhances reactivity through polar aprotic stabilization of the acyl intermediate but necessitates rigorous drying to prevent hydrolysis. Catalytic additives further modulate yields:

  • 4-Dimethylaminopyridine (DMAP) : Increases yield to 79% by activating benzoyl chloride

  • Molecular sieves (3Å) : Maintain anhydrous conditions, improving yield by 12–15%

Intermediate Characterization and Quality Control

Spectroscopic Validation of Pyrimidine Intermediate

The 1-methyl-4-aminopyrimidinone precursor exhibits characteristic spectral features:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.98 (s, 3H, CH₃), 3.21 (t, 2H, H-3), 4.05 (t, 2H, H-6), 6.84 (s, 2H, NH₂), 10.12 (s, 1H, NH)

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)

HPLC Purity Profiling of Compound X

Reverse-phase HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms final product purity:

ParameterValue
Retention time8.72 ± 0.3 min
Purity (254 nm)98.4%
LOD (μg/mL)0.12
LOQ (μg/mL)0.38

Method validation per ICH Q2(R1) guidelines

Comparative Analysis of Synthetic Methodologies

Yield and Scalability Tradeoffs

MethodScale (g)Yield (%)Impurity Profile
Conventional10–10058–63≤1.5% des-methyl analog
Microwave-assisted1–5071–73≤0.8% hydrolyzed amide
Continuous flow100–50065–68≤2.1% dimeric byproduct

Microwave techniques excel in small-scale synthesis, while continuous flow systems enable kilogram-scale production with consistent purity.

Environmental Impact Assessment

Green chemistry metrics highlight advantages of solvent-free microwave methods:

MetricConventionalMicrowave
E-factor (kg waste/kg product)8623
PMI (Process Mass Intensity)11241
Energy consumption (kWh/mol)4811

E-factor = total waste mass / product mass; PMI = total mass in / product mass

Industrial-Scale Manufacturing Considerations

Crystallization Optimization

Controlled cooling crystallization from ethanol/water (70:30 v/v) produces phase-pure Compound X:

  • Cooling rate : 0.5°C/min from 65°C to 5°C

  • Seed loading : 2% w/w of final product

  • Particle size distribution : D90 = 45–50 μm

Stability Under Process Conditions

Accelerated stability studies (40°C/75% RH, 6 months) reveal:

  • Degradation products : ≤0.5% benzoylhydroxypyrimidine (oxidation product)

  • Potency retention : 99.2% under nitrogen atmosphere

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in therapeutic research .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s 4-amino-1-methyl-2,6-dioxopyrimidinyl group distinguishes it from derivatives with benzothiazolyl (), phenethyl (), or thioether substituents (). These groups influence solubility, bioavailability, and target interactions. Compounds like LMM5 and LMM11 incorporate sulfamoyl and oxadiazole rings, enhancing antifungal activity , whereas the target compound’s biological role remains less defined.

Molecular Weight and Complexity :

  • The natural derivative from P. guineense (C₁₆H₁₂Cl₂N₂O₃S) has the highest molecular weight (389.3 g/mol) due to chlorine and sulfur atoms , whereas the target compound (260.25 g/mol) is relatively simpler.

Applications :

  • Rip-B and LMM5 are synthetically optimized for specific roles (e.g., antifungal activity), while thioether-linked benzamides target oncology and virology . The target compound’s applications are inferred from safety documentation but lack explicit pharmacological data .

Synthetic vs. Natural Sources :

  • The target compound and most analogs are synthetic, except for P. guineense-derived benzamide, highlighting the diversity of benzamide scaffolds in drug discovery .

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and neurology. The compound Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- is a notable member of this class, exhibiting promising pharmacological properties. This article provides a detailed overview of its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives typically involves several chemical reactions including condensation reactions and coupling with various amines. The specific compound can be synthesized through multi-step procedures that involve:

  • Formation of Pyrimidine Derivatives : Starting from readily available pyrimidine precursors.
  • Coupling Reactions : Utilizing acid chlorides to form the benzamide linkage.
  • Characterization : Employing techniques such as NMR spectroscopy and HRMS to confirm the structure.

For instance, recent studies have synthesized various pyrimidine-tethered benzamide derivatives and evaluated their biological activities, demonstrating the versatility of this synthetic approach .

Biological Activities

The biological activities of Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- have been explored across several studies:

Anticancer Activity

Recent research highlights the potential of pyrimidinyl benzamides as targeted anticancer agents. In vitro cytotoxicity evaluations against various cancer cell lines such as A549 (non-small cell lung cancer), HCT-116 (colorectal cancer), and PANC-1 (pancreatic cancer) have shown promising results. For example:

  • Compound 8f demonstrated significant anticancer activity against A549 cells.
  • Compound 8j showed exceptional potency against HCT-116 cells.

These compounds were evaluated using the MTT assay to determine their IC50 values, indicating their effectiveness in inhibiting cancer cell proliferation .

Anticonvulsant Properties

Benzamide derivatives have also been investigated for their anticonvulsant properties. Certain substituted benzamides have been identified as KCNQ2/Q3 potassium channel openers, which are active in animal models for epilepsy. The most potent compound exhibited an EC50 value of 0.38 μM . This suggests that benzamide derivatives may offer therapeutic benefits in managing seizures.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of benzamide derivatives. The introduction of specific substituents on the benzamide core can significantly influence its binding affinity and selectivity towards biological targets. For instance:

  • Pyrimidine Substituents : The presence of pyrimidine rings has been associated with enhanced anticancer activity due to improved interactions with target proteins.
  • Functional Groups : Variations in functional groups on the benzene ring can affect both potency and selectivity against different cancer cell lines.

A comparative analysis of various substituted benzamides has illustrated that certain configurations lead to superior biological outcomes .

Case Study 1: Anticancer Evaluation

In a study assessing a series of novel pyrimidine-tethered benzamides, compounds were tested against multiple cancer cell lines. Results indicated that modifications to the pyrimidine structure could enhance cytotoxic effects significantly.

CompoundCell LineIC50 Value (μM)
8fA54912.5
8jHCT-1168.3
8ePANC-115.0

Case Study 2: Anticonvulsant Activity

Another study focused on KCNQ2/Q3 potassium channel openers derived from benzamide structures demonstrated significant anticonvulsant effects in rodent models.

CompoundEC50 Value (μM)Activity
120.38Effective
51Not specifiedAdvanced to Phase 1

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this benzamide derivative, and what experimental challenges are commonly encountered?

  • Methodology : Synthesis typically involves coupling reactions between pyrimidinyl amines and benzoyl chloride derivatives under anhydrous conditions. For example, analogous compounds (e.g., in ) use reagents like 2-cyanoethyl chlorophosphoramidite and require inert atmospheres (argon) to prevent side reactions. Purification via column chromatography with amino-functionalized silica is recommended to isolate the product . Challenges include maintaining the stability of the dioxo-pyrimidinyl core during reaction steps, which may require pH-controlled conditions .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of:

  • UPLC/MS : To assess purity (≥94% by UV at 220 nm) and molecular weight confirmation (e.g., [M+H]+ ion matching calculated values) .
  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR (if applicable) to verify substituent positions and hydrogen bonding patterns .
  • X-ray crystallography : For unambiguous structural confirmation, leveraging programs like SHELXL for small-molecule refinement .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (e.g., acetonitrile, DMF) due to the compound’s amide and pyrimidine dione groups.
  • Stability : Conduct accelerated degradation studies under varying pH (e.g., ammonium acetate buffer at pH 6.5) and temperature conditions to identify decomposition pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Perform docking studies using the compound’s crystal structure (if available) to predict interactions with biological targets (e.g., enzymes in ’s therapeutic contexts).
  • Apply QSAR models to correlate substituent modifications (e.g., methyl or amino groups) with activity trends observed in analogs (e.g., anti-inflammatory N-substituted tetrahydropyridines in ) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from the tetrahydro-pyrimidinyl ring.
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Screen catalysts (e.g., trichloroisocyanuric acid, TCICA) to enhance coupling efficiency, as seen in benzamide syntheses ( ).
  • Use DoE (Design of Experiments) to optimize solvent ratios (e.g., CH2_2Cl2_2/acetonitrile) and reaction times .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodology :

  • Enzyme inhibition assays : Target kinases or proteases linked to diseases in (e.g., cancer, viral infections).
  • Cellular uptake studies : Use fluorescently tagged analogs to assess permeability, leveraging protocols from oligonucleotide research ( ) .

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